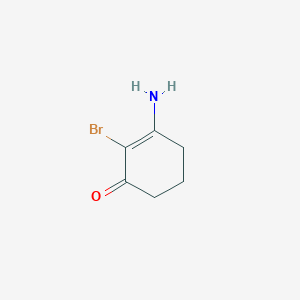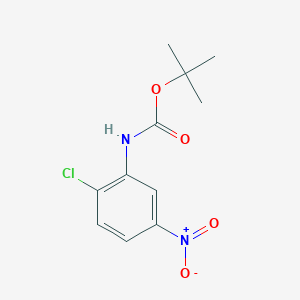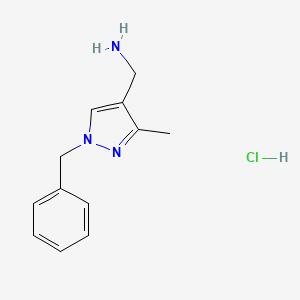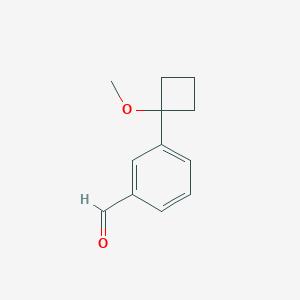
1-Amino-2-bromocyclohexene-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-bromocyclohex-2-en-1-one is an organic compound with the molecular formula C6H8BrNO It is a derivative of cyclohexenone, featuring an amino group at the 3-position and a bromine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-bromocyclohex-2-en-1-one typically involves the bromination of cyclohexenone followed by the introduction of an amino group. One common method includes the reaction of cyclohexenone with bromine in the presence of a suitable solvent to yield 2-bromocyclohexenone. This intermediate is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of 3-amino-2-bromocyclohex-2-en-1-one .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-2-bromocyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-amino-cyclohex-2-en-1-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: 3-amino-cyclohex-2-en-1-one.
Substitution: Various substituted cyclohexenone derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-amino-2-bromocyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-amino-2-bromocyclohex-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromocyclohex-2-en-1-one: Lacks the amino group, making it less versatile in forming hydrogen bonds.
3-amino-2-cyclohexen-1-one: Lacks the bromine atom, affecting its reactivity in substitution reactions
Uniqueness
3-amino-2-bromocyclohex-2-en-1-one is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C6H8BrNO |
|---|---|
Molekulargewicht |
190.04 g/mol |
IUPAC-Name |
3-amino-2-bromocyclohex-2-en-1-one |
InChI |
InChI=1S/C6H8BrNO/c7-6-4(8)2-1-3-5(6)9/h1-3,8H2 |
InChI-Schlüssel |
IMDWAAKKWVRJEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C(=O)C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride](/img/structure/B13509215.png)
![Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13509216.png)
![2-[Acetyl(phenyl)amino]benzoic acid](/img/structure/B13509226.png)



![6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13509264.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)](/img/structure/B13509265.png)

![2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride](/img/structure/B13509282.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)


